1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one
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Overview
Description
1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides This particular compound is characterized by the presence of two chloromethyl groups and a phenylmethyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-bis(chloromethyl)azetidin-2-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form the corresponding alcohols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile or dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution Products: Azetidinone derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific pathways and targets depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinone, 3,3-bis(chloromethyl)-1-(methyl)-
- 2-Azetidinone, 3,3-bis(chloromethyl)-1-(ethyl)-
- 2-Azetidinone, 3,3-bis(chloromethyl)-1-(propyl)-
Uniqueness
1-Benzyl-3,3-bis(chloromethyl)azetidin-2-one is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs with simpler alkyl groups. The phenylmethyl group also contributes to the compound’s potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
1-benzyl-3,3-bis(chloromethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-7-12(8-14)9-15(11(12)16)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHOOJYASOZOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)(CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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